molecular formula C10H12O3 B030867 Benzyl 3-hydroxypropionate CAS No. 14464-10-9

Benzyl 3-hydroxypropionate

Cat. No. B030867
CAS RN: 14464-10-9
M. Wt: 180.2 g/mol
InChI Key: RDRDBYYUPACJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as substituted 3-phenylpropionic acids, can be achieved through reactions involving benzaldehydes and malonic acid in the presence of acetic acid and piperidine, followed by reduction with PdCl2. This method, when conducted under microwave irradiation, offers moderate to high yields within a short reaction time, illustrating the efficiency of modern synthetic approaches (Sharma et al., 2003).

Molecular Structure Analysis

Studies on related molecular structures, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, have used quantum chemical calculations (DFT) and various spectroscopic techniques to analyze vibrational spectra, NMR characteristics, and molecular properties. These analyses contribute to a deeper understanding of the molecular structure and properties of similar compounds (Mathammal et al., 2016).

Chemical Reactions and Properties

The reactivity of benzyl hydroxypropionates can be explored through various chemical reactions, such as the Reformatsky reaction, which demonstrates the compound's ability to undergo transformations that yield valuable synthetic intermediates. For example, the reaction of methyl (+)-α-bromopropionate with benzaldehyde results in the formation of methyl 3-hydroxy-2-methyl-3-phenylpropionates, highlighting the stereochemical outcomes of such reactions (Matsumoto et al., 1971).

Scientific Research Applications

  • Fragrance Ingredient Safety : Benzyl 2-hydroxypropionate, a related compound, is used as a fragrance ingredient. It has been shown to have no acute toxicity data, indicating it is safe for use in fragrances (McGinty, Letizia, & Api, 2012).

  • Biosynthetic Pathways for Production : Various studies have explored biosynthetic pathways for the production of 3-hydroxypropionic acid, evaluating their thermodynamic favorability and highlighting new techniques and research needs (Jiang, Meng, & Xian, 2009).

  • Bioplastic Applications : 3-Hydroxypropionate-containing polyesters can be synthesized and used as bioplastics, showing potential applications in various industries (Andreeßen & Steinbüchel, 2010).

  • Microbial Synthesis from Renewable Substrates : Microbial synthesis of 3-HP from renewable substrates offers a green and sustainable alternative to traditional methods. This process has potential applications in biodegradable plastics and other green products (Wang et al., 2023).

  • Biological Production Techniques : Advances in metabolic engineering have enabled the efficient production of 3-hydroxypropionic acid from glucose and xylose, achieving high titers and yields of this valuable platform chemical (Chen et al., 2017).

  • Improved Production Methods : Studies have focused on optimizing production methods, such as enhancing glycerol metabolism in specific bacteria, to achieve high levels of 3-HP production (Li et al., 2016).

Safety And Hazards

While specific safety and hazards information for Benzyl 3-Hydroxypropionate was not found in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering . The future direction of 3-HP biosynthesis includes rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .

properties

IUPAC Name

benzyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRDBYYUPACJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065773
Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxypropionate

CAS RN

14464-10-9
Record name Phenylmethyl 3-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14464-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 3-hydroxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

β-Propiolactone (5 g, 25 mmol) was added slowly to a stirred solution of sodium methoxide (0.18 g, 3.5 mmol) in benzyl alcohol (45 g, 420 mmol) at 0° C. Stirring was continued for a further 2 hours at 0° C. Then the mixture was warmed to room temperature. After stirred for 7 hours, the reaction mixture was washed with water, dried and distilled to give the title compound. 1H NMR (300 MHz, CDCl3): δ 7.33 (m, 5H), 5.13 (s, 2H), 3.86 (t, J=5.6 Hz, 2H), 2.59 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxypropanoic acid solution (12 g, 40 mmol, 30% in H2O solution, TCI, TOKYOKASEI) and KOH (2.24 g, 40 mmol, Shantou Xilong chemical factory) was stirred at rt for 30 min, the mixture was concentrated in vacuo to give a white solid. The solid was suspended in 50 mL of DMF was added BnBr (4.75 mL, 40 mmol, Aldrich) via a syringe at rt. After stirring at 80° C. for 5 h, the reaction mixture concentrated in vacuo. The residue was purified by a silica gel column chromatography (10:1 (v/v) petroleum ether/EtOAc) to give the title compound as colorless oil (3.35 g, 46%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-hydroxypropionate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-hydroxypropionate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-hydroxypropionate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-hydroxypropionate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzyl 3-hydroxypropionate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-hydroxypropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.